molecular formula C40H47NO9S B1234415 Naphthoquinomycin B CAS No. 101190-61-8

Naphthoquinomycin B

Cat. No. B1234415
M. Wt: 717.9 g/mol
InChI Key: POAHCCMNKFMDNG-HODGDDQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthoquinomycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

1. Antileishmanial Activity

Naphthoquinones, including derivatives like Naphthoquinomycin B, have shown promise in the fight against Leishmania parasites. Pinto et al. (2014) explored the antileishmanial potential of 2-hydroxy-3-phenylsulfanylmethyl-[1,4]-naphthoquinones against Leishmania infantum, noting their effectiveness in inhibiting promastigotes and amastigotes in vitro (Pinto et al., 2014).

2. Anticancer Properties

Naphthoquinomycin B and its derivatives have been investigated for their anticancer properties. Yamashita et al. (2009) found that specific naphthoquinones derived from the medicinal plant Tabebuia avellanedae exhibited potent antiproliferative effects against human tumor cell lines (Yamashita et al., 2009).

3. Antibacterial and Antifungal Activities

Naphthoquinomycin B has been associated with antibacterial and antifungal activities. Research by Ali et al. (2011) indicated that naphthoquinones effectively inhibited growth of parasites and showed potential as antimicrobial agents (Ali et al., 2011). Additionally, Chung et al. (2009) demonstrated that naphthoquinones possess antibacterial activity, particularly against Staphylococcus aureus (Chung et al., 2009).

4. Antiparasitic Effects

Investigations into naphthoquinomycin B have revealed its potential as an antiparasitic agent. For example, Moore et al. (2016) discussed the use of naphthoquine, a derivative, in combination with artemisinin as a treatment for malaria, highlighting its efficacy and safety profile (Moore et al., 2016).

properties

CAS RN

101190-61-8

Product Name

Naphthoquinomycin B

Molecular Formula

C40H47NO9S

Molecular Weight

717.9 g/mol

IUPAC Name

(7Z,12E,16E,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-31-methylsulfanyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone

InChI

InChI=1S/C40H47NO9S/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18-

InChI Key

POAHCCMNKFMDNG-HODGDDQQSA-N

Isomeric SMILES

CC1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\C(C(C(/C=C/C(C/C=C(/C(=O)CC1O)\C)O)C)O)C)/C)O)C)SC

SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SC

Canonical SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SC

synonyms

naphthoquinomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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